molecular formula C15H28N2O B1311857 3,7-Dibutyl-3,7-diazabicyclo[3.3.1]nonan-9-one CAS No. 85928-06-9

3,7-Dibutyl-3,7-diazabicyclo[3.3.1]nonan-9-one

Cat. No. B1311857
CAS RN: 85928-06-9
M. Wt: 252.4 g/mol
InChI Key: JDZITGDSCMKQPR-UHFFFAOYSA-N
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Description

“3,7-Dibutyl-3,7-diazabicyclo[3.3.1]nonan-9-one” is a chemical compound with the molecular formula C15H28N2O . It has a molecular weight of 252.4 .


Molecular Structure Analysis

The molecule contains a total of 47 bonds, including 19 non-H bonds, 1 multiple bond, 6 rotatable bonds, 1 double bond, 2 six-membered rings, 1 eight-membered ring, 1 ketone (aliphatic), and 2 tertiary amines (aliphatic) .


Physical And Chemical Properties Analysis

The compound has a boiling point of 120 °C at 0.15 mmHg . It is also known to be an irritant .

Scientific Research Applications

Pharmaceutical Research: Opioid Receptor Agonism

This compound has been studied for its potential to act as a κ-opioid receptor agonist. The κ-opioid receptors are implicated in pain control, and agonists for this receptor could be developed into potent analgesics with fewer side effects compared to traditional opioids .

Material Science: Organic Synthesis Intermediate

Due to its unique bicyclic structure, 3,7-Dibutyl-3,7-diazabicyclo[3.3.1]nonan-9-one serves as an intermediate in the synthesis of complex organic molecules. It can be used to introduce diazabicyclo nonanone frameworks into target molecules, which are valuable in material science for creating novel polymers .

Chemical Research: Structural Characterization

The compound’s conformational behavior is of interest in chemical research. X-ray analyses have been conducted to understand its twin-chair conformations, which can inform the design of new molecules with desired three-dimensional structures .

Biochemistry: Enzyme Inhibition Studies

Researchers have explored the use of this compound in biochemistry for enzyme inhibition studies. Its structure allows it to interact with various enzymes, potentially leading to the development of new inhibitors for therapeutic or industrial applications .

Analytical Chemistry: Chromatography Standards

In analytical chemistry, 3,7-Dibutyl-3,7-diazabicyclo[3.3.1]nonan-9-one can be used as a standard in chromatography to help identify and quantify similar compounds in complex mixtures due to its well-defined melting point and purity .

Safety and Handling: Hazard Identification

The compound’s safety profile, including hazard statements and precautionary measures, is crucial for handling in research settings. It’s classified with warning pictograms and hazard statements such as H302, H312, and H332, indicating the need for careful handling .

Safety and Hazards

The compound is classified as an irritant, with hazard statements H302, H312, and H332 . It is recommended to handle it with care and follow safety precautions as outlined in its Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

3,7-dibutyl-3,7-diazabicyclo[3.3.1]nonan-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28N2O/c1-3-5-7-16-9-13-11-17(8-6-4-2)12-14(10-16)15(13)18/h13-14H,3-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDZITGDSCMKQPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1CC2CN(CC(C1)C2=O)CCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40441812
Record name 3,7-dibutyl-3,7-diazabicyclo[3.3.1]nonan-9-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40441812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,7-Dibutyl-3,7-diazabicyclo[3.3.1]nonan-9-one

CAS RN

85928-06-9
Record name 3,7-dibutyl-3,7-diazabicyclo[3.3.1]nonan-9-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40441812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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